

An In-depth Technical Guide to the Magnetic Susceptibility of Paramagnetic Nickel Iodide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nickel iodide*

Cat. No.: *B083969*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic susceptibility of paramagnetic **nickel iodide** (NiI_2). It covers the theoretical underpinnings of its magnetic behavior, detailed experimental protocols for its characterization, and a summary of its key magnetic parameters. This document is intended to be a valuable resource for researchers in materials science, chemistry, and drug development who are working with or interested in the magnetic properties of nickel-containing compounds.

Introduction to the Magnetism of Nickel Iodide

Nickel(II) iodide (NiI_2) is an inorganic compound that exhibits interesting magnetic properties which are highly dependent on temperature and dimensionality. In its bulk crystalline form, NiI_2 undergoes a transition from a magnetically ordered state to a paramagnetic state at temperatures above its Néel temperature (T_n).^{[1][2]} Specifically, bulk NiI_2 has two successive magnetic phase transitions: a transition to an antiferromagnetic state at a Néel temperature (T_{n1}) of approximately 76 K, and a subsequent transition to a helimagnetic state at a lower temperature.^{[1][2]}

Above 76 K, thermal energy is sufficient to overcome the magnetic ordering, and NiI_2 behaves as a paramagnetic material.^[1] In this state, the magnetic moments of the individual Ni^{2+} ions are randomly oriented in the absence of an external magnetic field. When a magnetic field is applied, these moments tend to align with the field, resulting in a net positive magnetization and a positive magnetic susceptibility.

The paramagnetic behavior of **nickel iodide** above its ordering temperature follows the Curie-Weiss law, which describes the inverse relationship between magnetic susceptibility and temperature.[\[3\]](#)[\[4\]](#)

Quantitative Magnetic Data

The magnetic susceptibility of a material is a measure of how much it will become magnetized in an applied magnetic field. For paramagnetic materials like **nickel iodide** at temperatures above 76 K, the molar magnetic susceptibility (χ_m) is positive and its temperature dependence provides insight into the magnetic interactions within the material.

Parameter	Value	Units	Conditions
Molar Magnetic Susceptibility (χ_m)	$+3875.0 \times 10^{-6}$	cm ³ /mol	Room Temperature
Néel Temperature (T_{n1})	~76	K	Bulk material

Table 1: Key Magnetic Parameters for Paramagnetic **Nickel Iodide**.

The magnetic susceptibility of paramagnetic NiI_2 is inversely proportional to temperature, a behavior described by the Curie-Weiss law:

$$\chi = C / (T - \theta)$$

Where:

- χ is the magnetic susceptibility.
- C is the Curie constant, which is specific to the material.
- T is the absolute temperature in Kelvin.
- θ is the Weiss constant in Kelvin, which provides information about the magnetic interactions between adjacent magnetic ions.

A plot of the inverse magnetic susceptibility ($1/\chi$) versus temperature for a paramagnetic substance that follows the Curie-Weiss law should yield a straight line.

Experimental Protocols

The magnetic susceptibility of solid-state materials like **nickel iodide** can be determined using several experimental techniques. The two most common methods are the Gouy balance method and Superconducting Quantum Interference Device (SQUID) magnetometry.

Synthesis of Nickel Iodide for Magnetic Measurements

High-purity **nickel iodide** samples are crucial for accurate magnetic measurements. A common method for synthesizing anhydrous NiI_2 involves the direct reaction of powdered nickel with iodine. Alternatively, it can be prepared by the dehydration of nickel(II) iodide pentahydrate. For vapor deposition of thin films, NiI_2 powder can be used as a source material in a furnace.[5]

Gouy Balance Method

The Gouy balance is a classical and straightforward method for measuring magnetic susceptibility. It relies on measuring the apparent change in mass of a sample when it is placed in a magnetic field.[6][7]

Methodology:

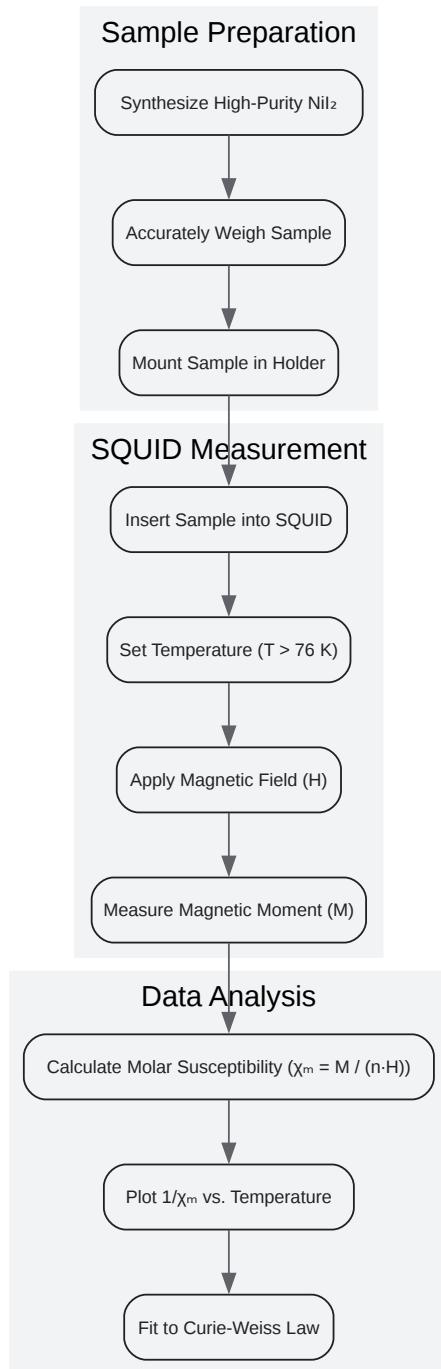
- Sample Preparation: A powdered sample of NiI_2 is packed uniformly into a long, cylindrical Gouy tube.
- Initial Measurement: The Gouy tube is suspended from a balance, and its weight is measured in the absence of a magnetic field.
- Magnetic Field Application: The sample is positioned between the poles of a strong electromagnet such that one end is in a region of high magnetic field and the other end is in a region of negligible field.
- Final Measurement: The weight of the sample is measured again with the magnetic field turned on.

- Calculation: For a paramagnetic substance like NiI_2 , the sample is drawn into the magnetic field, leading to an apparent increase in weight. This change in weight is directly proportional to the magnetic susceptibility of the sample.

SQUID Magnetometry

A SQUID magnetometer is an extremely sensitive instrument used to measure very small magnetic moments. It is the preferred method for obtaining precise data on the temperature and field dependence of magnetic susceptibility.[8][9]

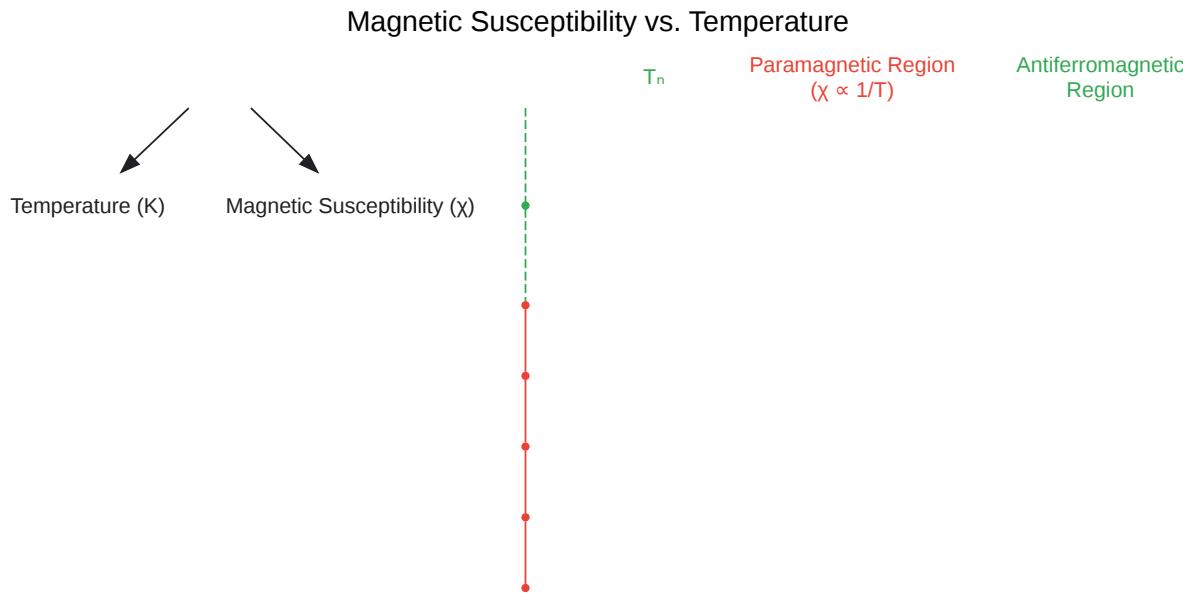
Methodology:


- Sample Preparation: A small, accurately weighed amount of powdered NiI_2 is placed in a sample holder, typically a gelatin capsule or a small plastic bag, which is then mounted in a straw.[10][11]
- Sample Insertion: The sample is introduced into the SQUID magnetometer, which maintains a controlled temperature and magnetic field environment.
- Measurement: The sample is moved through a set of superconducting detection coils. The movement of the magnetic sample induces a current in the coils, which is detected by the SQUID sensor. The output voltage from the SQUID is proportional to the magnetic moment of the sample.[8][9]
- Data Collection: Measurements of the magnetic moment are taken at various temperatures (above 76 K for the paramagnetic region) and applied magnetic fields. The magnetic susceptibility is then calculated from the measured magnetic moment and the applied field.

Visualizations

Experimental Workflow for Magnetic Susceptibility Measurement

The following diagram illustrates a generalized workflow for determining the magnetic susceptibility of a solid sample using a SQUID magnetometer.


Workflow for SQUID Magnetometry

[Click to download full resolution via product page](#)

Caption: A generalized workflow for determining the magnetic susceptibility of a solid sample.

Paramagnetic Behavior and Magnetic Ordering

The following diagram illustrates the theoretical relationship between temperature and magnetic susceptibility for a material like **nickel iodide**, which transitions from a paramagnetic to an antiferromagnetic state.

[Click to download full resolution via product page](#)

Caption: The relationship between magnetic susceptibility and temperature for a paramagnetic material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. arxiv.org [arxiv.org]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. Curie–Weiss law - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Gouy balance - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. SQUID Magnetometer [crf.iitd.ac.in]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Isa.umich.edu [Isa.umich.edu]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Magnetic Susceptibility of Paramagnetic Nickel Iodide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083969#magnetic-susceptibility-of-paramagnetic-nickel-iodide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com